molecular formula C8H17O4Si B14278651 CID 11816583

CID 11816583

Cat. No.: B14278651
M. Wt: 205.30 g/mol
InChI Key: PVASJIKTUDVNLW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is typically synthesized through the reaction of glycidol with trimethoxysilane in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves large-scale batch or continuous processes. The reaction is carefully controlled to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The epoxide group can react with nucleophiles, while the silane group can undergo hydrolysis and condensation to form siloxane bonds. This dual reactivity allows it to act as an effective coupling agent and adhesion promoter .

Comparison with Similar Compounds

Dimethoxy{3-[(oxiran-2-yl)methoxy]propyl}silane is unique due to its combination of an epoxide and a silane group. Similar compounds include:

    (3-Glycidoxypropyl)trimethoxysilane: Similar structure but with three methoxy groups instead of two.

    (3-Glycidoxypropyl)dimethylethoxysilane: Contains ethoxy groups instead of methoxy groups.

    (3-Glycidoxypropyl)methyldiethoxysilane: Contains both methoxy and ethoxy groups

These compounds share similar reactivity but differ in their specific applications and performance characteristics.

Properties

Molecular Formula

C8H17O4Si

Molecular Weight

205.30 g/mol

InChI

InChI=1S/C8H17O4Si/c1-9-13(10-2)5-3-4-11-6-8-7-12-8/h8H,3-7H2,1-2H3

InChI Key

PVASJIKTUDVNLW-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOCC1CO1)OC

Origin of Product

United States

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